molecular formula C7H6N2 B132010 Imidazo[1,2-a]pyridine CAS No. 274-76-0

Imidazo[1,2-a]pyridine

Cat. No. B132010
CAS RN: 274-76-0
M. Wt: 118.14 g/mol
InChI Key: UTCSSFWDNNEEBH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds characterized by a fused imidazole and pyridine ring system. This structural motif is prevalent in a variety of compounds with significant biological activity, making them a focal point in medicinal chemistry research .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. A one-pot synthesis via an Ortoleva-King reaction has been developed, which starts with 2-aminopyridines and acetophenones under specific conditions to yield imidazo[1,2-a]pyridines in moderate yields . Another approach involves a metal-free, three-component reaction for the construction of C-N, C-O, and C-S bonds, offering a facile method for synthesizing these compounds . Additionally, water-mediated hydroamination and silver-catalyzed aminooxygenation have been reported as methods to synthesize methylimidazo[1,2-a]pyridines . Recent developments have also highlighted multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation as viable synthetic routes .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is defined by the presence of a fused imidazole and pyridine ring. This structure can be functionalized at various positions to yield compounds with diverse chemical properties and biological activities. For instance, the introduction of a thioether side chain at the 3 position has led to compounds with pronounced antiviral activity .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions due to their reactive fused ring system. For example, products containing a 2-(2'-hydroxyphenyl) substituent can undergo excited state intramolecular proton transfer (ESIPT), which affects their emission characteristics . The synthesis of imidazo[1,2-a]pyridines with a focus on C-S bond formation has also been explored, which is significant for enhancing biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines are influenced by their substituents. Compounds capable of ESIPT display strong, solid-state emission in the blue-green-yellow region, with high fluorescence quantum yield for those not capable of ESIPT . The introduction of various substituents can significantly alter the emission characteristics of these compounds, demonstrating the tunability of their physical properties . The antiviral activity of certain imidazo[1,2-a]pyridines has been attributed to their specific molecular structures, with some compounds showing high therapeutic indices against human cytomegalovirus and varicella-zoster virus .

Scientific Research Applications

Therapeutic Applications Imidazo[1,2-a]pyridine is recognized as a versatile scaffold in medicinal chemistry due to its wide range of therapeutic applications. It is involved in various biological activities such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal activities. This bicyclic 5-6 heterocyclic ring is present in several marketed preparations, including zolimidine, zolpidem, and alpidem. Ongoing research efforts focus on structural modifications of this scaffold to discover novel therapeutic agents (Deep et al., 2016).

Synthesis and Functionalization The synthesis and functionalization of Imidazo[1,2-a]pyridines have seen significant developments, with a focus on using inexpensive catalysts and mild reaction conditions. New methods for synthesizing these compounds have been developed, enhancing their biological activity and potential pharmaceutical applications (Ravi & Adimurthy, 2017).

Anticancer Activities Imidazo[1,2-a]pyridine exhibits significant anticancer properties. Various derivatives of this compound have been used as lead molecules in human clinical trials for cancer therapy. The compound has shown effectiveness in inhibiting various cancer-related pathways and tumor cell lines (Goel et al., 2016).

Anticholinesterase Potential Certain imidazo[1,2-a]pyridine-based derivatives have shown potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These compounds are relevant in treating heart and circulatory failures and have shown promise in computational molecular docking studies (Kwong et al., 2019).

Green Synthetic Approaches Recent advancements in green chemistry have led to more sustainable synthetic methods for Imidazo[1,2-a]pyridine. Techniques like microwave-assisted synthesis, catalyst-free, solvent-free, and green solvent-based synthesis have been developed to reduce the use of hazardous chemicals (Patel et al., 2023).

Corrosion Inhibition Imidazo[1,2-a]pyridines have been identified as effective corrosion inhibitors due to their intra-molecular proton transfer capabilities. These compounds form strong bonds with metallic surfaces, making them useful in preventing corrosion (Salim et al., 2018).

Fluorescent Probes Imidazo[1,5-a]pyridine-based fluorophores, a related class of compounds, have been synthesized for use as cell membrane probes. Their interaction with liposomes indicates potential applications in monitoring cellular health and biochemical pathways (Renno et al., 2022).

Safety And Hazards

Imidazo[1,2-a]pyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent synthetic pathways of Imidazo[1,2-a]pyridines are expected to provide new initiatives to the chemists towards the synthesis of Imidazo[1,2-a]pyridines .

properties

IUPAC Name

imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSSFWDNNEEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181821
Record name Imidazo(1,2-a)pyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine

CAS RN

274-76-0
Record name Imidazo(1,2-a)pyridine
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Record name Imidazo(1,2-a)pyridine
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Record name Imidazo[1,2-a]pyridine
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Record name IMIDAZO(1,2-A)PYRIDINE
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Synthesis routes and methods I

Procedure details

A mixture of 47 g. of 2-aminopyridine, 120 g. of 45% chloroacetaldehyde solution in water and 50.4 g. of sodium bicarbonate in 400 ml. of anhydrous ethanol and 100 ml. of water is heated to reflux for 3 hrs. The reaction mixture is cooled, treated with 900 ml. of water and extracted with diethyl ether (3 × 700 ml.). The combined extracts are dried over sodium sulfate and concentrated to a brown oil. Distillation gives 18.8 g. of the desired intermediate as a light yellow oil, b.p. 70° C./0.02 mm.
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Synthesis routes and methods II

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To saturated NaHCO3 (40 mL) was added the chlorhydrate form of 2-(chloromethyl)-imidazo[1,2-a]pyridine and the aqueous layer was extracted with AcOEt. The organic layers were combined and washed with brine, dried over MgSO4 and the solvent was removed under reduced pressure to afford 877 mg of 2-chloromethyl)-imidazo[1,2-a]pyridine (Yield. 80%) as a brownish solid (M.P.: 8485° C.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[1,2-a]pyridine

Citations

For This Compound
9,530
Citations
A Deep, R Kaur Bhatia, R Kaur, S Kumar… - Current topics in …, 2017 - ingentaconnect.com
Imidazo[1,2-a]pyridine is one of the most potential bicyclic 5–6 heterocyclic rings that is recognized as a “drug prejudice” scaffold due to its broad range of applications in medicinal …
Number of citations: 106 www.ingentaconnect.com
MH Fisher, A Lusi - Journal of Medicinal Chemistry, 1972 - ACS Publications
C,, NE With Allyl Bromide. A mixt of 8.0 g (0.04 mole) of 6a, 24 g of K2C03, and 4.8 g (0.04 mole) of allyl bromide in 300 ml of Me2CO was stirred at room temp for 20 hr. The mixt was …
Number of citations: 241 pubs.acs.org
N Devi, D Singh, RK Rawal, J Bariwal… - Current topics in …, 2016 - ingentaconnect.com
The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure as it represents a promising area for identification of lead structures towards the discovery of new synthetic …
Number of citations: 91 www.ingentaconnect.com
Y Yu, Z Su, H Cao - The Chemical Record, 2019 - Wiley Online Library
The imidazo[1,2‐a]pyridines are an important target in organic synthetic chemistry and have attracted critical attention of chemists mainly due to the discovery of the interesting …
Number of citations: 39 onlinelibrary.wiley.com
TH Al-Tel, RA Al-Qawasmeh, R Zaarour - European journal of medicinal …, 2011 - Elsevier
New antimicrobial agents, imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole, have been synthesized. Their antimicrobial activities were conducted against various Gram-…
Number of citations: 246 www.sciencedirect.com
KA Abrahams, JAG Cox, VL Spivey, NJ Loman… - PloS one, 2012 - journals.plos.org
Mycobacterium tuberculosis is a major human pathogen and the causative agent for the pulmonary disease, tuberculosis (TB). Current treatment programs to combat TB are under …
Number of citations: 189 journals.plos.org
ES Hand, WW Paudler - The Journal of Organic Chemistry, 1978 - ACS Publications
The reaction of 3-bromoimidazo [l, 2-a] pyridine (2) with strong bases leads to metal-halogen and alkyl-halogen (coupling) exchange at the 3 position of the imidazole ring with CH3LÍ, …
Number of citations: 82 pubs.acs.org
N Nagarajan, G Velmurugan, A Prakash… - Chemistry–An Asian …, 2014 - Wiley Online Library
A search for novel organic luminogens led us to design and synthesize some N‐fused imidazole derivatives based on imidazo[1,2‐a]pyridine as the core and arylamine and imidazole …
Number of citations: 56 onlinelibrary.wiley.com
A El Aatiaoui, W Daoudi, A El Boutaybi, L Guo… - Journal of Molecular …, 2022 - Elsevier
In the present work, the synthesis of two new imidazo[1, 2-a]pyridine derivatives belonging to the schiff base family was performed. They are named respectively : (E)-N-(7-methyl-2-…
Number of citations: 15 www.sciencedirect.com
GC Moraski, LD Markley, PA Hipskind… - ACS medicinal …, 2011 - ACS Publications
A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide were synthesized. The compounds were evaluated for …
Number of citations: 184 pubs.acs.org

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